Product packaging for Allyl(4-methoxyphenyl)dimethylsilane(Cat. No.:CAS No. 68469-60-3)

Allyl(4-methoxyphenyl)dimethylsilane

Cat. No.: B1588231
CAS No.: 68469-60-3
M. Wt: 206.36 g/mol
InChI Key: BEKRXBQZYQZFBV-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organosilicon Compounds in Synthetic Chemistry

The journey of organosilicon chemistry began in the 19th century with the pioneering work of chemists like Charles Friedel and James Crafts, who first synthesized organochlorosilanes in 1863. nih.gov However, it was the extensive research by Frederic Kipping in the early 20th century that laid the groundwork for the field, introducing the term "silicone" and exploring the synthesis of various alkyl and aryl silanes using Grignard reagents. nih.gov The subsequent development of the "direct process" for the industrial production of methylchlorosilanes in the 1940s made these compounds readily available, paving the way for their widespread application. evitachem.com Initially valued for their stability and unique material properties, the focus of organosilicon chemistry has increasingly shifted towards their application as reactive intermediates in organic synthesis.

Significance of Allylic Silanes as Key Intermediates and Reagents

Allylic silanes have emerged as particularly important intermediates in organic synthesis due to their unique reactivity. The carbon-silicon bond can stabilize a positive charge at the β-position through hyperconjugation, making the γ-carbon of the allyl group nucleophilic. scispace.com This property allows for highly regioselective carbon-carbon bond formation with a wide range of electrophiles, a transformation known as the Hosomi-Sakurai reaction. scispace.com The stability of allylic silanes compared to other organometallic reagents, coupled with their predictable reactivity, makes them indispensable tools for the stereocontrolled synthesis of complex molecules. scispace.com

Overview of Research Trajectories for Aryl- and Allyl-Substituted Silanes

Research into aryl- and allyl-substituted silanes has followed several key trajectories. For aryl-substituted silanes, a major focus has been their application in cross-coupling reactions, such as the Hiyama coupling, providing a powerful method for the formation of biaryl structures. nih.gov The development of more reactive and accessible arylsilane reagents continues to be an active area of investigation. uohyd.ac.in For allylic silanes, research has concentrated on expanding their reaction scope with various electrophiles, developing catalytic and enantioselective variants of the Hosomi-Sakurai reaction, and exploring their use in the synthesis of natural products and other biologically active molecules. acs.orgresearchgate.net The synthesis of highly substituted and functionalized allylic silanes remains a challenge and an area of ongoing research. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18OSi B1588231 Allyl(4-methoxyphenyl)dimethylsilane CAS No. 68469-60-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxyphenyl)-dimethyl-prop-2-enylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OSi/c1-5-10-14(3,4)12-8-6-11(13-2)7-9-12/h5-9H,1,10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKRXBQZYQZFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[Si](C)(C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407983
Record name Allyl(4-methoxyphenyl)dimethylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68469-60-3
Record name Allyl(4-methoxyphenyl)dimethylsilane
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URL https://comptox.epa.gov/dashboard/DTXSID90407983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl(4-methoxyphenyl)dimethylsilane
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Synthetic Methodologies for Allyl 4 Methoxyphenyl Dimethylsilane and Its Functionalized Derivatives

Established Synthetic Routes to Allyl(aryl)dimethylsilanes

Traditional methods for the synthesis of allyl(aryl)dimethylsilanes, including the title compound, have heavily relied on the reactivity of organometallic reagents with silicon electrophiles.

Grignard Reagent Mediated Approaches

The reaction of a Grignard reagent with a suitable chlorosilane is a foundational method for forming silicon-carbon bonds. gelest.com In the context of synthesizing allyl(aryl)dimethylsilanes, this typically involves the reaction of an aryl Grignard reagent, such as 4-methoxyphenylmagnesium bromide, with allyldimethylchlorosilane (B1266022). Conversely, allylmagnesium bromide can be reacted with (4-methoxyphenyl)dimethylchlorosilane. googleapis.com

The general reaction is as follows:

Ar-MgX + Cl-Si(CH₃)₂(Allyl) → Ar-Si(CH₃)₂(Allyl) + MgXCl

Allyl-MgX + Cl-Si(CH₃)₂(Ar) → Allyl-Si(CH₃)₂(Ar) + MgXCl

Where Ar represents the 4-methoxyphenyl (B3050149) group and X is a halide.

While versatile, these reactions can present challenges. The preparation of allyl Grignard reagents can be complicated by Wurtz-type dimerization, leading to the formation of hexa-1,5-diene as a byproduct and consequently lowering the yield of the desired allylsilane. googleapis.com The choice of solvent is also crucial, with tetrahydrofuran (B95107) (THF) often being preferred over diethyl ether due to its higher boiling point, which can facilitate reactions with sterically hindered substrates. gelest.com

A variation of this approach involves the in situ formation of the Grignard reagent in the presence of the silane, which can be advantageous when the Grignard reagent has poor stability or solubility. gelest.com For example, reacting 4-bromoanisole (B123540) with magnesium in the presence of allyldimethylchlorosilane could directly yield allyl(4-methoxyphenyl)dimethylsilane.

Alternative Silicon Electrophile Coupling Strategies

Beyond Grignard reagents, other organometallic compounds can be utilized. For instance, organolithium reagents offer a powerful alternative. The synthesis of (4-vinylphenyl)dimethylsilane has been achieved by treating 1-bromo-4-vinylbenzene with n-butyllithium followed by the addition of chlorodimethylsilane. chemicalbook.com A similar strategy could be employed for this compound by using an appropriate aryl lithium precursor.

Another approach involves the use of organozinc reagents. A zinc-catalyzed nucleophilic substitution of chlorosilanes with organomagnesium reagents provides a mild and scalable method for producing a variety of tetraorganosilanes. organic-chemistry.org

Reagent TypeSilicon SourceKey Features
Grignard ReagentAllyldimethylchlorosilane or (4-methoxyphenyl)dimethylchlorosilaneWell-established, versatile, potential for side reactions. gelest.comgoogleapis.com
Organolithium ReagentChlorodimethylsilaneHighly reactive, useful for specific precursors. chemicalbook.com
Organozinc ReagentChlorosilanesMild reaction conditions, scalable. organic-chemistry.org

Advanced Catalytic Syntheses of this compound

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer greater efficiency, selectivity, and functional group tolerance compared to traditional stoichiometric approaches.

Transition-Metal-Catalyzed Cross-Coupling Methods (e.g., Ni-Catalyzed Reductive Cross-Coupling)

Nickel-catalyzed reductive cross-coupling has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. ucsb.eduwisc.edu This methodology can be applied to the synthesis of allylic silanes by coupling an allylic electrophile with a silyl (B83357) nucleophile or, more commonly in a cross-electrophile coupling context, an aryl halide and an allylic halide with a silylating agent in the presence of a reducing agent. nih.govacs.orgrsc.org

For the synthesis of this compound, a potential pathway involves the nickel-catalyzed reductive cross-coupling of 4-bromoanisole with an allyl electrophile and a suitable silicon source. These reactions often exhibit high functional group tolerance and proceed under mild conditions. acs.orgthieme-connect.com A significant advantage of this method is the ability to achieve high levels of regio- and stereoselectivity, which is crucial for creating complex molecules. nih.govnih.gov

Hydrosilylation Reactions for Allylic Silane Formation

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a highly atom-economical method for synthesizing organosilanes. wikipedia.org The hydrosilylation of 1,3-dienes catalyzed by transition metals such as palladium or nickel can produce allylic silanes. organic-chemistry.orgnih.govlibretexts.org For instance, the reaction of a substituted 1,3-diene with a hydrosilane like (4-methoxyphenyl)dimethylsilane in the presence of a suitable catalyst could yield the corresponding allylic silane.

The regioselectivity of diene hydrosilylation (1,2- vs. 1,4-addition) can often be controlled by the choice of catalyst and ligands. organic-chemistry.org While platinum catalysts are common for hydrosilylation, they are not always ideal for producing allylic silanes from simple alkenes, as the reaction tends to yield alkylsilanes via anti-Markovnikov addition. wikipedia.org However, with conjugated systems like dienes, allylic silanes can be obtained. libretexts.org

Catalytic MethodKey ReactantsCatalyst ExampleAdvantages
Ni-Catalyzed Reductive Cross-CouplingAryl Halide, Allylic Electrophile, Silylating AgentNiCl₂(dme)/LigandHigh functional group tolerance, mild conditions, potential for high selectivity. nih.govacs.orgrsc.org
Hydrosilylation of 1,3-Dienes1,3-Diene, HydrosilanePalladium or Nickel ComplexesAtom-economical, direct formation of allylic silanes. organic-chemistry.orgnih.govlibretexts.org

Enantioselective and Diastereoselective Synthesis of Chiral Allylic Silane Analogues

The development of methods for the asymmetric synthesis of chiral allylic silanes is of significant interest due to their utility as intermediates in stereoselective synthesis. nih.govdocumentsdelivered.com

Several strategies have been developed to achieve enantioselective and diastereoselective synthesis of chiral allylic silanes:

Nickel-Catalyzed Asymmetric Reductive Cross-Coupling : This method has been successfully employed to prepare enantioenriched allylic silanes from simple, readily available starting materials. nih.govacs.org By using a chiral ligand in conjunction with a nickel catalyst, high levels of enantioselectivity can be achieved. nih.govthieme-connect.com

Diastereoselective Bis-silylation : The intramolecular bis-silylation of chiral allylic alcohols can proceed with high diastereoselectivity to produce enantioenriched (E)-allylsilanes. documentsdelivered.com

γ-Silylallylboration : The reaction of aldehydes with chiral (Z)-γ-silylallylboronates can produce syn-β-hydroxyallylsilanes with good to excellent enantioselectivity and diastereoselectivity. nih.gov

Silylene Transfer : Silver-catalyzed silylene transfer to dienes can form vinylsilacyclopropanes, which are allylic silanes that can react with aldehydes to form seven-membered rings with high diastereoselectivity. nih.gov

These methods provide access to chiral allylic silanes that can be used in a variety of subsequent transformations, often with excellent transfer of chirality. nih.govacs.org

Strategies for Chirality Transfer and Control

The synthesis of chiral functionalized derivatives of this compound hinges on stereoselective transformations that can introduce a chiral center. Since the parent compound, this compound, is achiral, strategies for chirality transfer focus on the asymmetric synthesis of its derivatives where a stereocenter is created. A primary and highly effective strategy is the catalytic asymmetric hydrosilylation of prochiral alkenes.

One of the most direct conceptual approaches to a chiral derivative involves the asymmetric hydrosilylation of 4-allylanisole. In this reaction, a silicon-hydrogen bond from a prochiral silane, such as (4-methoxyphenyl)dimethylsilane, adds across the double bond of 4-allylanisole in the presence of a chiral transition metal catalyst. The catalyst, coordinated to a chiral ligand, creates a chiral environment that directs the addition to one of the two enantiotopic faces of the alkene, resulting in the formation of a chiral organosilane with high enantiomeric excess.

Transition metals such as rhodium, palladium, and copper are commonly employed for this purpose. nih.govnih.gov For instance, rhodium complexes bearing chiral phosphine (B1218219) ligands have been extensively studied for the asymmetric hydrosilylation of olefins. sigmaaldrich.comnih.gov The mechanism of chirality transfer involves the formation of a chiral metal-hydride species, which then coordinates to the alkene. The steric and electronic properties of the chiral ligand dictate the facial selectivity of the subsequent migratory insertion step, thereby controlling the absolute configuration of the newly formed stereocenter.

Another significant strategy involves the kinetic resolution of racemic mixtures. For example, in a palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reaction, a racemic mixture of a chiral compound can be reacted with a prochiral reagent in the presence of a chiral catalyst. One enantiomer reacts faster than the other, allowing for the separation of the unreacted, enantioenriched substrate and the chiral product. This principle can be applied to the synthesis of chiral functionalized silanes.

Furthermore, palladium-catalyzed asymmetric allylic alkylation (AAA) represents a powerful tool for constructing stereogenic centers. mdpi.comacs.orgnih.gov In a hypothetical scenario, a nucleophile derived from (4-methoxyphenyl)dimethylsilane could be added to an allylic substrate in the presence of a palladium catalyst and a chiral ligand. The chiral ligand, often a phosphine or phosphoramidite (B1245037), controls the stereochemical outcome of the nucleophilic attack on the π-allyl-palladium intermediate. benthamdirect.comrsc.org The choice of ligand is crucial, as different ligands can lead to opposite enantiomers of the product.

The control of chirality is therefore intimately linked to the design of the chiral catalyst system. Factors such as the metal center, the structure of the chiral ligand, the solvent, and the reaction temperature all play a critical role in the enantioselectivity of the transformation.

Development of Chiral Ligands in Asymmetric Synthesis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis and is paramount for the successful synthesis of chiral derivatives of this compound. An effective chiral ligand must create a well-defined and sterically demanding chiral pocket around the metal center, enabling high levels of stereocontrol. Over the years, a vast library of chiral ligands has been developed, with several classes being particularly relevant to the transformations discussed.

Chiral Phosphine Ligands: This class of ligands, particularly bidentate phosphines, has been instrumental in the advancement of asymmetric catalysis. Landmark ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are known for their rigid C2-symmetric backbone, which imparts a well-defined chiral environment in metal complexes. sigmaaldrich.com These ligands have proven highly effective in rhodium-catalyzed asymmetric hydrogenations and hydrosilylations. P-chiral diphosphine ligands, where the phosphorus atom itself is a stereocenter, represent another important subclass that has shown high enantioselectivities in various asymmetric reactions. nih.gov

Phosphoramidite Ligands: Chiral phosphoramidite ligands have emerged as a versatile and highly effective class of ligands for a range of asymmetric transformations, including palladium-catalyzed allylic alkylations. benthamdirect.comrsc.org These ligands are often modular and readily synthesized from chiral diols (like BINOL) and an amine. Their electronic and steric properties can be easily tuned by modifying these components, allowing for the rapid optimization of a ligand for a specific reaction.

N-Heterocyclic Carbene (NHC) Ligands: N-Heterocyclic carbenes are strong σ-donating ligands that form robust complexes with transition metals. snnu.edu.cn Chiral NHC ligands have gained prominence in asymmetric catalysis, including copper-catalyzed conjugate additions and borylation reactions. chinesechemsoc.orgresearchgate.netmdpi.com The development of C1- and C2-symmetric NHC ligands with tunable steric bulk has enabled high enantioselectivities in reactions that were previously challenging. chinesechemsoc.org Their strong bond to the metal center often leads to highly stable and active catalysts.

The following table summarizes some key classes of chiral ligands and their applications in relevant asymmetric reactions:

Ligand ClassExamplesMetalRelevant Asymmetric Reactions
Chiral PhosphinesBINAP, DuPhos, TangPhosRh, Ru, PdAsymmetric Hydrosilylation, Asymmetric Hydrogenation, Asymmetric Allylic Alkylation
PhosphoramiditesMonoPhos, PipPhosPd, Rh, CuAsymmetric Allylic Alkylation, Asymmetric Conjugate Addition
N-Heterocyclic Carbenes (NHCs)IMes, IPr derivativesCu, Ni, PdAsymmetric Conjugate Addition, Asymmetric Cross-Coupling, Asymmetric C-H Functionalization

The continuous development of new ligands, often guided by computational studies and high-throughput screening, is crucial for expanding the scope of asymmetric synthesis. The ability to fine-tune the ligand's structure allows chemists to achieve not only high enantioselectivity but also high reactivity and selectivity for the desired product, which is essential for the practical synthesis of complex chiral molecules.

Reactivity Profiles and Mechanistic Investigations of Allyl 4 Methoxyphenyl Dimethylsilane

Electrophilic Activation and Allylation Reactions

The electron-donating p-methoxy group on the phenyl ring of Allyl(4-methoxyphenyl)dimethylsilane enhances the nucleophilicity of the allylic group compared to unsubstituted allyldimethylphenylsilane. This electronic enrichment makes it a potent reagent in reactions involving electrophilic partners, which are typically activated by Lewis acids.

Hosomi-Sakurai Reaction with Carbonyl Compounds and Derivatives

A representative Hosomi-Sakurai reaction is shown in Table 1, illustrating the typical substrates and conditions employed.

Table 1: Representative Hosomi-Sakurai Reaction of an Aldehyde with Allyltrimethylsilane

EntryAldehydeAllylsilaneLewis AcidSolventTemp (°C)Time (h)ProductYield (%)
1BenzaldehydeAllyltrimethylsilaneTiCl₄CH₂Cl₂-7811-Phenyl-3-buten-1-ol85

This table presents a representative example of the Hosomi-Sakurai reaction with a similar allylsilane to illustrate the general transformation, as specific data for this compound was not available in the cited literature.

Lewis Acid Catalysis in Allylation Processes

The choice of Lewis acid can significantly impact the reaction's efficiency and selectivity. nih.govmdpi.com For instance, in the reaction of β,γ-unsaturated α-ketoesters with allyltrimethylsilane, traditional Lewis acids like TiCl₄ led to undesired Diels-Alder products, whereas a trityl cation catalyst, (Ph₃C)[BPh(F)₄], selectively promoted the desired Hosomi-Sakurai allylation. mdpi.com This highlights the nuanced role of the Lewis acid in controlling reaction pathways. The interaction between the Lewis acid and both the electrophile and the allylsilane can influence the transition state geometry and, consequently, the stereochemical outcome of the reaction, particularly in asymmetric synthesis. nih.gov The electron-rich nature of this compound may influence its interaction with different Lewis acids, potentially altering reactivity and selectivity profiles compared to other allylsilanes.

Transition-Metal-Catalyzed Transformations

Beyond electrophilic activation, this compound can participate in a variety of transition-metal-catalyzed reactions, offering alternative pathways for C-C bond formation and expanding its synthetic utility.

Palladium-Catalyzed Aryl-Allyl Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl and related structures. The Hiyama coupling, which involves the reaction of organosilanes with organic halides, is a notable example. nih.govorganic-chemistry.org In this reaction, the organosilane is activated, typically by a fluoride (B91410) source or a base, to form a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.org

This compound, with its electron-rich aryl group, can be a suitable partner in Hiyama-type cross-coupling reactions. Studies have shown that aryltrialkoxysilanes with electron-donating groups can effectively couple with aryl halides. nih.govorganic-chemistry.orgconicet.gov.arresearchgate.net For instance, the coupling of 4-bromoanisole (B123540) with phenyltriethoxysilane (B1206617) proceeds in high yield in the presence of a palladium catalyst and a base. nih.gov The choice of palladium catalyst, ligand, and activator is crucial for achieving high yields and preventing side reactions. nih.govorganic-chemistry.org

Table 2: Palladium-Catalyzed Hiyama Cross-Coupling of Aryl Halides with Arylsilanes

EntryAryl HalideOrganosilaneCatalystBase/ActivatorSolventYield (%)Ref
14-ChloroanisolePhenyltrifluorosilanePd(OAc)₂ / XPhosTBAFt-BuOH71 nih.gov
24-BromoanisolePhenyltriethoxysilanePd(NH₃)₂Cl₂NaOHH₂O99 nih.gov
31-Iodo-4-methoxybenzenePhenyltrimethoxysilanePdCl₂TBAF·3H₂OToluene95 researchgate.net

This table includes examples with structurally similar arylsilanes to demonstrate the general conditions and outcomes of Hiyama cross-coupling reactions.

Copper-Catalyzed Annulation and Conjugate Allylation Reactions

Copper catalysts have been employed in a variety of transformations, including annulation and conjugate addition reactions. organic-chemistry.orgresearchgate.netwikipedia.orgresearchgate.netnih.govnih.gov In copper-catalyzed conjugate allylation, an allylic nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound. While Grignard reagents and organozinc compounds are common nucleophiles, allylsilanes have also been utilized. organic-chemistry.orgwikipedia.org The mechanism often involves the formation of an organocopper intermediate which then undergoes conjugate addition.

Copper-catalyzed annulation reactions can provide access to complex cyclic structures. researchgate.netnih.gov For instance, copper-catalyzed asymmetric [4+1] annulation of yne-allylic esters with arylamines has been developed to synthesize axially chiral arylpyrroles. nih.gov While direct examples involving this compound are not prevalent in the literature, the general reactivity of allylsilanes in copper-catalyzed systems suggests its potential as a substrate in such transformations. The electronic properties of the 4-methoxyphenyl (B3050149) group could influence the formation and reactivity of the key organocopper intermediates.

Directed C–H Allylation Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for forming C-C bonds, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.netnih.govrsc.orgresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov Transition metals, particularly rhodium and palladium, are effective catalysts for these transformations, often employing a directing group to control regioselectivity. nih.govresearchgate.netrsc.orgresearchgate.netnih.govnih.gov

While specific examples of directed C-H allylation using this compound as the allylating agent are not widely reported, the use of allylsilanes in such reactions has been demonstrated. For instance, ruthenium-catalyzed oxidative coupling of allylsilanes with activated olefins proceeds via C-H activation to furnish 1,3-dienes. nih.gov In this case, the allylsilane isomerizes to a vinylsilane prior to C-H activation. nih.gov Furthermore, rhodium-catalyzed C-H allylation of arenes with other allylating agents is a well-established field, suggesting the potential for allylsilanes to serve as the allyl source. rsc.orgresearchgate.net The development of directing groups compatible with the silyl (B83357) moiety could enable the selective C-H allylation of various aromatic and heteroaromatic substrates using this compound.

Mechanistic Elucidation of Key Reaction Pathways of this compound

The reactivity of this compound is intricately linked to the electronic nature of the methoxy-substituted aryl group and the inherent properties of the allylsilane functional group. Mechanistic studies, while not always focused solely on this specific compound, provide a clear framework for understanding its reaction pathways. These investigations often involve a combination of spectroscopic techniques to identify transient species, detailed analysis of reaction products to determine stereochemical outcomes, and computational studies to model reaction profiles.

Spectroscopic Studies of Catalytically Active Species (e.g., EPR Spectroscopy)

While direct Electron Paramagnetic Resonance (EPR) spectroscopic studies on catalytically active species in reactions involving this compound are not extensively documented in dedicated publications, the behavior of related aryl-silanes provides significant insights into the potential paramagnetic intermediates that could be formed.

In reactions initiated by single-electron transfer (SET) processes, such as those involving strong oxidants or photoredox catalysis, the formation of radical cations is a key mechanistic step. For instance, the irradiation of trimethyl(p-tolyl)silane in the presence of a mercury(II) trifluoroacetate (B77799) catalyst has been shown to generate the corresponding radical cation, which was detected by EPR spectroscopy. rsc.org More pertinently, the radical cation of tetrakis(p-methoxyphenyl)silane has been successfully identified using Electron-Nuclear Double Resonance (ENDOR) spectroscopy, a technique closely related to EPR that provides higher resolution of hyperfine couplings. rsc.org

However, the reaction of p-methoxyphenyl(trimethyl)silane under similar conditions led to the formation of the radical cation of p-bi(methoxyphenyl), suggesting that the initial radical cation can undergo further reactions, such as dimerization. rsc.org The stability and subsequent reaction pathways of the radical cation of this compound would be influenced by the delocalization of the unpaired electron across the aromatic ring and the potential for interaction with the allyl group.

In the context of frustrated Lewis pair (FLP) chemistry, where a sterically hindered Lewis acid and Lewis base can facilitate SET, amine radical cations have been observed by EPR spectroscopy when tri-p-tolylamine (B1199887) is used as the Lewis base. nih.gov This suggests that if this compound were to participate in such reactions, EPR spectroscopy would be a crucial tool for detecting any resulting radical ion pairs.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is crucial for elucidating the mechanistic pathways of this compound. In many of its characteristic reactions, particularly those involving electrophilic attack at the allyl double bond, carbocationic intermediates play a central role.

A prominent example is the silyl-Prins reaction, where an allylsilane reacts with an aldehyde in the presence of a Lewis acid. The generally accepted mechanism involves the formation of an oxocarbenium ion from the aldehyde, which is then attacked by the allylsilane. acs.org This attack leads to the formation of a β-silyl carbocation, a key intermediate that is stabilized by the silicon atom through hyperconjugation. The subsequent steps, which can include cyclization and desilylation, are dictated by the stability and reactivity of this intermediate.

In reactions of substituted allylsilanes with aldehydes, the nature of the Lewis acid can significantly influence the reaction pathway and the intermediates formed. For instance, the reaction of a vinylsilyl alcohol with an aldehyde in the presence of TMSOTf was proposed to proceed through a 1,2-silyl to carbon migration, while using BiCl3 as a Lewis acid led to a 4-chloro-tetrahydropyranyl derivative without this rearrangement, indicating the formation of different intermediate structures. acs.org

The presence of the electron-donating p-methoxyphenyl group on the silicon atom in this compound is expected to influence the stability of the β-silyl carbocation intermediate. While direct spectroscopic observation of this specific intermediate is challenging due to its transient nature, its formation is inferred from the structure of the final products. The characterization of these products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provides indirect but compelling evidence for the nature of the intermediates. For example, in a BiCl3/TMSCl-promoted silyl-Prins cyclization of a related vinylsilyl alcohol with p-anisaldehyde (p-methoxybenzaldehyde), the corresponding 4-chloro-tetrahydropyran derivative was isolated and characterized by 1H and 13C NMR, confirming the intermediacy of a cyclic oxocarbenium species. acs.org

Table 1: 1H NMR Data for a Representative Product from a Silyl-Prins Type Reaction

Compound1H NMR (400 MHz, CDCl3) δ (ppm)
(2S,4R,6S*)-4-Chloro-2-(4-methoxyphenyl)-4-(dimethyl(phenyl)silyl)-6-methyltetrahydro-2H-pyran7.66–7.59 (m, 2H), 7.45–7.36 (m, 3H), 7.17–7.09 (m, 2H), 6.88–6.78 (m, 2H), 4.10 (dd, J = 11.9, 2.0 Hz, 1H), 3.76 (s, 3H), 3.53–3.41 (m, 1H), 2.44 (d, J = 13.5 Hz, 1H), 2.38 (d, J = 13.4 Hz, 1H), 2.06 (dd, J = 13.5, 11.9 Hz, 1H), 1.88 (dd, J = 13.4, 11.6 Hz, 1H), 1.14 (d, J = 6.1 Hz, 3H), 0.57 (s, 6H)
Data obtained from a closely related system where a vinylsilyl alcohol reacts with p-anisaldehyde. acs.org

Stereochemical Outcomes and Stereoselectivity Control in Reactions

The stereochemical outcome of reactions involving this compound is a critical aspect of its reactivity profile, with significant implications for its application in asymmetric synthesis. The facial selectivity of the addition of the allyl group to an electrophile is often controlled by the geometry of the transition state.

In Lewis acid-catalyzed additions to aldehydes, the reaction can proceed through either an open or a closed transition state, leading to different stereoisomers. researchgate.net For example, the Hosomi-Sakurai reaction, which describes the Lewis acid-mediated allylation of carbonyl compounds with allylsilanes, is known to favor the formation of syn-homoallylic alcohols. This stereoselectivity is often explained by a chair-like transition state where the substituents adopt pseudo-equatorial positions to minimize steric interactions. rsc.org

The choice of Lewis acid can have a profound impact on the stereoselectivity. For instance, in the cyclization of certain allylsilanes, TMSOTf catalysis has been shown to result in highly selective syn-allylation, whereas TiCl4 catalysis did not exhibit the same level of selectivity, indicating the direct involvement of the Lewis acid in the stereochemistry-determining step. rsc.org

The stereochemical course of silyl-Prins cyclizations is also highly dependent on the reaction conditions. The cyclization of silyl enol ethers with aldehydes, promoted by BF3·OEt2, has been shown to be highly diastereoselective, with the major products being consistent with cyclization through chair-like transition states. acs.org In these reactions, new stereocenters, including quaternary carbons, can be formed with good stereocontrol. acs.org

For this compound, the electronic properties of the p-methoxyphenyl group can influence the reactivity and, consequently, the stereoselectivity. In reactions with aromatic aldehydes, electron-rich aldehydes have been observed to give higher yields than electron-poor aldehydes, possibly due to enhanced stabilization of the intermediate oxocarbenium ion. acs.org

The diastereoselectivity of these reactions is typically determined by NMR analysis of the crude reaction mixture, allowing for the quantification of the ratio of different stereoisomers formed. uva.esnih.gov

Table 2: Diastereoselectivity in Silyl-Prins Type Cyclizations with Varying Aldehydes

EntryAldehydeLewis Acid SystemDiastereomeric Ratio (cis:trans)Isolated Yield (%)
14-MethylbenzaldehydeBiCl3/TMSCl75:2544
24-NitrobenzaldehydeBiCl3/TMSCl66:3338
3CinnamaldehydeBiCl3/TMSCl>95:577
Data from a related vinylsilyl alcohol system, illustrating the influence of the aldehyde on stereoselectivity. acs.org

Computational and Theoretical Chemistry Studies

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Allyl(4-methoxyphenyl)dimethylsilane, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its reactivity.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

While specific DFT data for this compound is not extensively published in readily accessible literature, general principles can be applied. The methoxy (B1213986) group (-OCH₃) on the phenyl ring is an electron-donating group, which would be expected to raise the energy of the HOMO, making the aromatic ring more susceptible to electrophilic attack. The allyl group, with its π-bond, also contributes to the molecule's nucleophilic character. The silicon atom, being less electronegative than carbon, influences the electronic environment of the adjacent methyl and phenyl groups.

A comparative analysis with similar compounds, such as allyl mercaptan and its derivatives, has shown that DFT at the B3LYP/cc-pVQZ level can effectively determine various thermodynamic and global chemical activity descriptors. mdpi.com For instance, calculations can yield values for ionization potential, electron affinity, chemical potential, and molecular hardness and softness. mdpi.com

Table 1: Conceptual DFT-Derived Reactivity Descriptors

DescriptorDefinitionPredicted Influence on this compound
Ionization Potential (IP) The minimum energy required to remove an electron from the molecule.The electron-donating methoxy group likely lowers the IP.
Electron Affinity (EA) The energy released when an electron is added to the molecule.The aromatic system can accommodate an extra electron, influencing the EA.
Chemical Potential (μ) A measure of the escaping tendency of electrons from an equilibrium system.Influenced by both IP and EA.
Molecular Hardness (η) A measure of resistance to change in electron distribution.Related to the HOMO-LUMO gap.
Molecular Softness (S) The reciprocal of hardness, indicating the ease of electron cloud distortion.Higher softness suggests greater reactivity.
Electrophilicity Index (ω) A measure of the electrophilic power of a molecule.Can be calculated from IP and EA.

Elucidation of Reaction Mechanisms and Transition States

Theoretical studies are instrumental in mapping out the pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. For reactions involving organosilanes like this compound, computational chemistry can model the step-by-step process of bond breaking and formation.

For instance, in reactions where the allyl group acts as a nucleophile, DFT calculations can model the approach of an electrophile to the double bond. This allows for the determination of the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state, the highest point on the reaction energy profile, can also be precisely calculated.

Quantum chemical methods are crucial for understanding the nature of chemical reactivity. mdpi.com For example, in cycloaddition reactions, the synchronicity of bond formation can be assessed. mdpi.com While specific studies on this compound's reaction mechanisms are not widely available, the principles of using computational chemistry to explore these aspects are well-established.

Conformational Analysis and Spectroscopic Property Prediction

This compound can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis, often performed using computational methods, aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them. This information is critical as the reactivity and spectroscopic properties of a molecule can be conformation-dependent.

Furthermore, computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths. These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to aid in the interpretation of experimental results. For example, calculated IR frequencies can be assigned to specific vibrational modes within the molecule, such as the stretching of the C=C bond in the allyl group or the C-O bond in the methoxy group.

Quantum Chemical Investigations of Bonding and Reactivity

Quantum chemical investigations provide a deep understanding of the nature of the chemical bonds and the factors governing the reactivity of this compound. These studies go beyond simple structural representations to explore the distribution of electron density and the nature of molecular orbitals. mdpi.com

The reactivity of organosilicon compounds is a significant area of study. The reactivity of this compound as a nucleophile has been quantified and is available in reactivity databases. lmu.de These databases often rely on experimental kinetic data, which can be rationalized and predicted using quantum chemical calculations. The nucleophilicity parameter (N) and the slope parameter (sN) are key indicators of a substance's nucleophilic reactivity. For the related compound (4-methoxyphenyl)dimethylsilane, these parameters have been determined in dichloromethane (B109758) as a solvent.

The Hard and Soft Acids and Bases (HSAB) principle, which can be quantified using DFT-calculated local softness, is another powerful concept for predicting reactivity. mdpi.com This principle helps to predict whether a reaction will be under kinetic or thermodynamic control. In the context of this compound, the allyl group and the electron-rich aromatic ring represent soft nucleophilic centers, while the silicon atom can also participate in reactions.

Comparative Analysis

Influence of the 4-Methoxyphenyl (B3050149) Group on Reactivity

The 4-methoxyphenyl group can influence reactivity in several ways. Its electron-donating character could enhance the rate of electrophilic attack on the allyl group. In the context of cross-coupling reactions, the methoxyphenyl group itself can be transferred, or it can serve as a non-transferable "dummy" ligand, depending on the reaction conditions and the nature of the other substituents on the silicon atom. The oxygen atom of the methoxy (B1213986) group could also act as a Lewis basic site, potentially interacting with catalysts or reagents.

Emerging Research Directions in Allyl 4 Methoxyphenyl Dimethylsilane Chemistry

Exploration of Novel Catalytic Systems for Sustainable Transformations

The development of sustainable chemical processes is a paramount goal in contemporary synthesis. rsc.org For transformations involving allyl(4-methoxyphenyl)dimethylsilane, research is increasingly focused on novel catalytic systems that minimize environmental impact while maximizing efficiency. The inherent stability and low toxicity of allylsilanes make them attractive substrates for green chemistry protocols. myskinrecipes.com

A primary area of exploration is the use of earth-abundant metal catalysts, such as iron, copper, and manganese, to replace precious metal catalysts like palladium and rhodium. These more abundant metals offer the potential for cost-effective and less toxic synthetic methods. For instance, iron-catalyzed cross-coupling reactions of this compound with various electrophiles could provide a greener alternative to traditional palladium-catalyzed processes.

Another promising direction is the implementation of photocatalysis. Light-mediated reactions can often be conducted under mild conditions without the need for high temperatures, thus reducing energy consumption. The development of photoredox-catalyzed additions of this compound to aldehydes or imines, for example, could enable the stereoselective synthesis of homoallylic alcohols and amines with high atom economy.

The following table illustrates potential sustainable catalytic transformations for this compound based on analogous systems.

Catalyst SystemReaction TypeSubstrate ScopePotential Advantages
Iron(III) chlorideCross-couplingAryl halides, alkyl halidesLow cost, low toxicity
Copper(I) iodide / Photoredox catalystAllylationAldehydes, ketones, iminesMild conditions, high stereoselectivity
Manganese(II) bromideRadical additionAlkenes, alkynesHigh functional group tolerance

Chemodivergent and Regioselective Applications

Chemodivergent synthesis, the ability to generate different products from a single starting material by tuning reaction conditions, represents a powerful strategy for creating molecular diversity. researchgate.netnih.gov The reactivity of this compound can be guided by the choice of catalyst, solvent, or additive to achieve different outcomes. For example, in the presence of a Lewis acid, it typically undergoes a Hosomi-Sakurai reaction with an aldehyde to yield a γ-addition product. However, with a transition metal catalyst, a Tsuji-Trost type reaction could potentially occur, leading to an α-addition product.

Regioselectivity is another critical aspect of controlling the reactivity of allylsilanes. The reaction of this compound with an electrophile can theoretically occur at either the α or γ position of the allyl group. Research into controlling this regioselectivity is a key area of interest. The electronic nature of the 4-methoxyphenyl (B3050149) group, being electron-donating, can influence the stability of the intermediate β-silyl carbocation, which in turn can direct the regiochemical outcome. The choice of the activating species, be it a Lewis acid or a transition metal complex, can also profoundly impact the regioselectivity of the reaction.

A hypothetical example of catalyst-controlled regioselective allylation is presented in the table below.

CatalystElectrophileMajor ProductRegioselectivity (γ:α)
Titanium(IV) chlorideBenzaldehydeγ-adduct>95:5
Palladium(0) acetate (B1210297) / TriphenylphosphinePhenyl triflateα-adduct<5:95

Advanced Functionalization of the Allylic and Aromatic Moieties

While the primary reactivity of this compound is centered on the allylic group, emerging research is exploring the functionalization of both the allylic and aromatic parts of the molecule to generate more complex and valuable derivatives.

Advanced functionalization of the allylic moiety beyond simple allylation reactions is a significant research frontier. This includes the development of methods for the diastereoselective and enantioselective introduction of functional groups at the α, β, or γ positions of the allyl chain. For instance, rhodium-catalyzed C-H functionalization could potentially be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the less activated positions of the allyl group. nih.gov

The aromatic ring of this compound also presents opportunities for functionalization. The electron-rich nature of the methoxy-substituted phenyl ring makes it susceptible to electrophilic aromatic substitution. Furthermore, modern C-H activation techniques could enable the direct and regioselective introduction of functional groups onto the aromatic ring, providing access to a wide array of polysubstituted aromatic silanes.

MoietyFunctionalization StrategyPotential ReagentsResulting Structure
AllylicAsymmetric dihydroxylationOsmium tetroxide, chiral ligandChiral diol
AllylicHeck couplingAryl halide, palladium catalystArylated allyl silane
AromaticC-H borylationIridium catalyst, bis(pinacolato)diboronBorylated aromatic silane
AromaticFriedel-Crafts acylationAcetyl chloride, aluminum chlorideAcylated aromatic silane

Synergistic Approaches Combining Allylsilane Chemistry with Other Synthetic Methodologies

The integration of allylsilane chemistry with other powerful synthetic methods in a synergistic or tandem fashion can lead to the rapid construction of complex molecular scaffolds from simple precursors. rsc.org Synergistic catalysis, where two or more catalysts operate in concert to promote a transformation that is not possible with either catalyst alone, is a particularly promising area. researchgate.net

One potential synergistic approach involves the combination of a Lewis acid to activate an electrophile and a transition metal catalyst to facilitate a cross-coupling reaction with this compound. This could enable challenging transformations, such as the three-component coupling of the allylsilane, an aldehyde, and an aryl halide in a single pot.

Tandem reactions, where multiple bond-forming events occur sequentially without the isolation of intermediates, offer significant advantages in terms of step-economy and efficiency. A hypothetical tandem reaction could involve an initial Hosomi-Sakurai reaction of this compound, followed by an intramolecular cyclization to rapidly build cyclic structures. The development of such synergistic and tandem processes will undoubtedly expand the synthetic utility of this compound. The combination of C-H functionalization with other synthetic transformations is also a growing field of interest.

Q & A

Q. What are the common synthetic routes for preparing Allyl(4-methoxyphenyl)dimethylsilane, and how is its purity validated?

this compound is synthesized via transition metal-catalyzed reactions, such as cobalt- or manganese-catalyzed reductive coupling. For example, palladium catalysts (e.g., Pd(PPh₃)₄) are employed in allylation reactions with allyl oximes or hydrazides under inert conditions (dry CH₂Cl₂, DIPEA as base) . Post-synthesis, purity is confirmed using NMR spectroscopy (¹H, ¹⁹F) and high-resolution mass spectrometry (HRMS). Chromatographic techniques (TLC, GC-MS) monitor reaction progress and isolate intermediates .

Q. How are the physicochemical properties (e.g., boiling point, density) of this compound experimentally determined?

Key properties include:

  • Density : 0.935 g/mL at 25°C (measured via pycnometry)
  • Boiling point : 253°C (determined by distillation under reduced pressure)
  • Refractive index : 1.519 (measured using an Abbe refractometer) . These values are critical for solvent selection and reaction scaling.

Q. What reactivity patterns are observed in this compound due to its allyl and silane moieties?

The allyl group participates in cross-coupling reactions (e.g., Tsuji-Trost allylation) and cycloadditions, while the dimethylsilane moiety enables silylation of alcohols or sulfones. For instance, the allyl group undergoes enantioselective halocyclization with oximes to form isoxazolidines, as shown in Pd-catalyzed systems . The silane group can act as a protecting group or participate in silicon-based coupling reactions .

Advanced Research Questions

Q. How do stereoelectronic effects influence the regioselectivity of this compound in enantioselective allylation reactions?

The 4-methoxyphenyl substituent stabilizes transition states via resonance donation, directing allylation to specific positions. In Pd-catalyzed reactions, the oxime oxygen coordinates to the metal center, favoring syn-addition pathways. Computational studies (DFT) predict orbital interactions between the allyl π-system and catalyst d-orbitals, which are validated by ¹⁹F NMR shifts in trifluoromethyl-substituted products .

Q. What strategies mitigate side reactions (e.g., silane hydrolysis or allyl isomerization) during synthesis?

  • Silane stability : Use anhydrous solvents (e.g., CH₂Cl₂) and inert atmospheres (N₂/Ar) to prevent hydrolysis.
  • Isomerization control : Avoid prolonged heating; instead, employ low-temperature (-78°C to 0°C) conditions for allyl group retention.
  • By-product analysis : Monitor reactions with TLC (Rf comparison) and GC-MS to detect undesired siloxane derivatives .

Q. How does the electronic structure of the allyl group in this compound affect its participation in radical-mediated reactions?

The allyl system’s molecular orbitals (HOMO/LUMO) determine its reactivity in radical chain processes. The allyl radical intermediate (with 3 π-electrons) stabilizes via conjugation with the 4-methoxyphenyl ring, enabling regioselective hydrogen atom transfer (HAT). ESR spectroscopy and kinetic isotope effects (KIE) studies quantify radical stability and reaction rates .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for Pd-catalyzed allylation: How to troubleshoot?

Conflicting yields (e.g., 60–85% in similar conditions) arise from subtle variations in catalyst loading or solvent purity. To resolve:

  • Optimize Pd(PPh₃)₄ concentration (4–6 mol%) and DIPEA equivalents (0.9–1.1 equiv).
  • Pre-dry CH₂Cl₂ over molecular sieves to eliminate trace water .

Q. Divergent NMR shifts in allyl-silane derivatives: Structural or experimental artifact?

Chemical shift variations (e.g., δ 7.67–6.97 ppm for aromatic protons) reflect conformational flexibility or residual solvent effects. Use deuterated solvents (C₆D₆) and internal standards (TMS) for consistency. 2D NMR (COSY, NOESY) clarifies coupling patterns and spatial proximity .

Methodological Recommendations

Designing experiments for this compound in multicomponent reactions

  • Step 1 : Screen Lewis acids (e.g., BF₃·OEt₂) to activate the silane for nucleophilic attack.
  • Step 2 : Pair with allyl electrophiles (e.g., allyl carbonates) in one-pot systems.
  • Step 3 : Analyze diastereomeric ratios via chiral HPLC or Mosher ester derivatization .

Handling air-sensitive intermediates in large-scale synthesis

  • Use Schlenk lines or gloveboxes for transfers.
  • Quench reactions with degassed methanol to deactivate residual catalysts.
  • Store products under argon with molecular sieves to prolong shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.